molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Cat. No.: B014368
CAS No.: 94319-79-6
M. Wt: 235.11 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a 4-chloro group and an aminoethyl side chain

Mechanism of Action

Target of Action

Ro 16-6491, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a potent, reversible, and highly selective inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that metabolizes neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Ro 16-6491 binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . The compound inhibits MAO-B with an initial competitive phase, followed by a time-dependent inhibition of MAO . This inhibition is reversible, meaning it can be undone by removing the compound .

Biochemical Pathways

The inhibition of MAO-B by Ro 16-6491 affects the metabolic pathways of several neurotransmitters. By inhibiting MAO-B, Ro 16-6491 prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain . This can have various downstream effects, depending on the specific neurotransmitter involved.

Result of Action

The primary result of Ro 16-6491’s action is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to improved mood and cognition, while increased serotonin levels can lead to reduced anxiety and depression .

Action Environment

The action of Ro 16-6491 can be influenced by various environmental factors. For example, the presence of other drugs that affect neurotransmitter levels can potentially interact with Ro 16-6491, altering its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Ro 16-6491 plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme MAO-B . This enzyme is involved in the breakdown of monoamines in the brain, including neurotransmitters like dopamine and serotonin. By inhibiting MAO-B, Ro 16-6491 can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .

Cellular Effects

The effects of Ro 16-6491 on cells are primarily related to its inhibition of MAO-B. This can lead to increased levels of monoamine neurotransmitters in the brain, which can influence various cellular processes. For example, increased dopamine levels can enhance neuronal signaling and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Ro 16-6491 exerts its effects by binding to the active site of the MAO-B enzyme, thereby inhibiting its activity . This prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these chemicals in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ro 16-6491 can change over time. For example, the inhibition of MAO-B by Ro 16-6491 is reversible . This means that the enzyme can regain its activity over time, which can lead to a gradual decrease in the levels of monoamine neurotransmitters .

Dosage Effects in Animal Models

The effects of Ro 16-6491 in animal models can vary depending on the dosage. At lower doses, Ro 16-6491 can effectively inhibit MAO-B and increase monoamine levels without causing significant side effects. At higher doses, it may cause adverse effects .

Metabolic Pathways

Ro 16-6491 is involved in the metabolic pathway related to the breakdown of monoamine neurotransmitters. By inhibiting MAO-B, it disrupts this pathway and leads to an accumulation of these neurotransmitters .

Transport and Distribution

Given its role as an MAO-B inhibitor, it is likely that it is transported to areas of the brain where this enzyme is present .

Subcellular Localization

The subcellular localization of Ro 16-6491 is likely to be in the mitochondria, as this is where the MAO-B enzyme is located . By localizing to this part of the cell, Ro 16-6491 can effectively inhibit the activity of MAO-B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride typically involves the reaction of 4-chlorobenzoic acid with ethylenediamine. The process can be summarized as follows:

    Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride to form 4-chlorobenzoyl chloride.

    Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2-Aminoethyl)-4-chlorobenzamide.

    Hydrochloride Salt Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products:

    Oxidation: Products may include N-(2-Aminoethyl)-4-chlorobenzoic acid.

    Reduction: The major product is the corresponding primary amine.

    Substitution: Depending on the nucleophile, products can include various substituted benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    N-(2-Aminoethyl)benzamide hydrochloride: Lacks the chloro group, which may reduce its binding affinity.

    4-Chlorobenzamide: Lacks the aminoethyl side chain, limiting its applications in receptor binding studies.

    N-(2-Aminoethyl)-4-methylbenzamide hydrochloride: The methyl group may alter its binding properties compared to the chloro group.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMZUNJBHSOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420645
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94319-79-6
Record name Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94319-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.2 ml (0.05 mol) of 4-chlorobenzoyl chloride in 150 ml of ether is added dropwise at -10° over a period of 0.5 hour to a solution of 10 ml (0.15 mol) of ethylenediamine in 150 ml of ether. The mixture is left to warm to room temperature, filtered and the white residue is rinsed twice with ether. After concentrating the ether solution, the residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After evaporating the chloroform, converting the residue into the hydrochloride and recrystallization from ethanol/ether, there are obtained 1.8 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23 ml (0.17 mol) of triethylamine are added dropwise at 0° to a suspension of 23.5 g (0.15 mol) of 4-chlorobenzoic acid and 15 ml (0.16 mol) of ethyl chloroformate in 200 ml of chloroform. After completion of the addition (0.5 hour), the solution obtained is added dropwise at 0° to a solution of 50 ml (0.75 mol) of ethylenediamine in 100 ml of chloroform. After completion of the reaction, 115 ml of concentrated hydrochloric acid are added dropwise at 0°. The acidic mixture is filtered and the neutral constituents remaining are removed by extraction with chloroform. The aqueous phase is then made alkaline with sodium hydroxide solution and extracted several times with chloroform. The chloroform extracts are dried and concentrated. The residue is converted into the hydrochloride which is recrystallized from ethanol/ether. There are obtained 15.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride, m.p. 212°-214°. The free base melts at 43°-45°.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

18.5 g of ethyl 4-chlorobenzoate and 24 g of ethylenediamine are stirred at 130° for 17 hours. The mixture is cooled to room temperature, evaporated, and the residue is treated with 200 ml of ethyl acetate. The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction, and the filtrate is washed three times with 50 ml of water each time and evaporated. The residue is treated with 100 ml of 1N hydrochloric acid, the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction, and the filtrate is evaporated to dryness. The residue is then evaporated twice with 100 ml of ethanol/benzene each time and recrystallized from ethanol/ether. There are obtained 13.7 g of N-(2-amino-ethyl)-4-chlorobenzamide hydrochloride, m.p. 216°-217°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2.8 g of t-butyl [2-(4-chlorobenzamido)ethyl]carbamate in 50 ml of formic acid is left to stand at room temperature for 1.5 hours. The mixture is then concentrated to dryness, and the residue is dissolved in 50 ml of hydrochloric acid(l:l; volume/volume). The solution is concentrated, the residue is evaporated twice with ethanol/benzene and then recrystallized from ethanol. There are obtained 2.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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